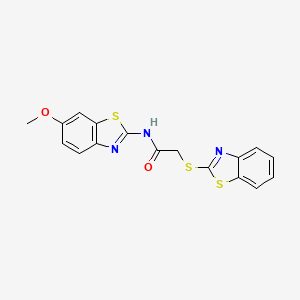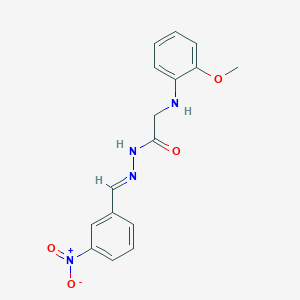![molecular formula C15H15N3O3S2 B11539991 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of nitrophenyl, thiophene, and acetohydrazide groups
準備方法
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenylmethylsulfanyl intermediate: This step involves the reaction of 4-nitrobenzyl chloride with sodium sulfide to form 4-nitrobenzyl sulfide.
Condensation with thiophene-2-carbaldehyde: The intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding hydrazone.
Acetohydrazide formation: The final step involves the reaction of the hydrazone with acetic hydrazide under acidic conditions to yield the target compound.
化学反応の分析
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens).
科学的研究の応用
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with cellular targets through its nitrophenyl and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE include:
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE: This compound has a bromophenyl group instead of a nitrophenyl group, which may alter its reactivity and biological activity.
2-{[(2-NITROPHENYL)METHYL]SULFANYL}PYRIMIDINE: This compound features a pyrimidine ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C15H15N3O3S2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+ |
InChIキー |
JKPQAIHTCCLQKA-LFIBNONCSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
正規SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)

![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
